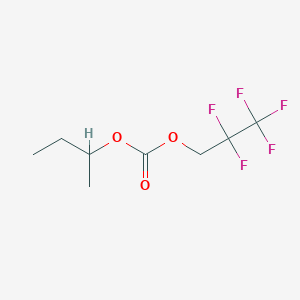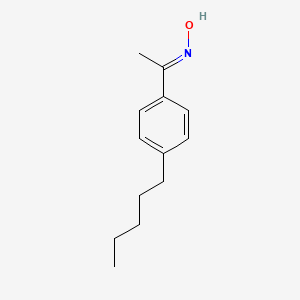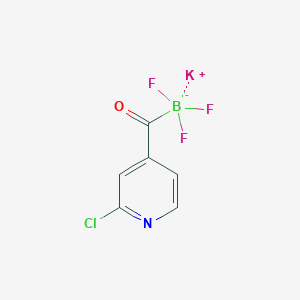
1-Chloro-2-cycloheptylethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-cycloheptylethane is an organic compound with the molecular formula C₉H₁₇Cl and a molecular weight of 160.68 g/mol . It is a chlorinated derivative of cycloheptane, characterized by the presence of a chlorine atom attached to the second carbon of the ethane chain, which is bonded to a cycloheptyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-cycloheptylethane can be synthesized through the chlorination of 2-cycloheptylethane. The reaction typically involves the use of chlorine gas (Cl₂) in the presence of a radical initiator such as ultraviolet (UV) light or a peroxide. The reaction proceeds via a free radical mechanism, where the chlorine radical abstracts a hydrogen atom from the ethane chain, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-cycloheptylethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻), leading to the formation of 2-cycloheptylethanol.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form cycloheptylethene.
Oxidation Reactions: The ethane chain can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products:
2-Cycloheptylethanol: from substitution.
Cycloheptylethene: from elimination.
Cycloheptanecarboxylic acid: or cycloheptanone from oxidation.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-cycloheptylethane is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and mechanistic studies.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: Potential precursor for the synthesis of pharmacologically active compounds.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-cycloheptylethane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The chlorine atom, being an electron-withdrawing group, makes the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in substitution and elimination reactions, where the compound acts as an intermediate or starting material .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-2-cyclohexylethane
- 1-Chloro-2-cyclopentylethane
- 1-Chloro-2-cyclooctylethane
Comparison: 1-Chloro-2-cycloheptylethane is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered (cyclohexyl) and five-membered (cyclopentyl) counterparts. These differences influence the compound’s reactivity and the types of reactions it undergoes .
Eigenschaften
Molekularformel |
C9H17Cl |
|---|---|
Molekulargewicht |
160.68 g/mol |
IUPAC-Name |
2-chloroethylcycloheptane |
InChI |
InChI=1S/C9H17Cl/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-8H2 |
InChI-Schlüssel |
MPSIMZVBCYTZHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12085717.png)





![9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B12085774.png)





![1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085815.png)

